molecular formula C24H27N3O4S B12191928 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B12191928
M. Wt: 453.6 g/mol
InChI Key: PXJVXHVNXXEKDV-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a naphthalen-1-yl substituent at the 3-position of the pyridazinone ring and a 1,1-dioxidotetrahydrothiophen-3-yl group in the amide side chain. Its molecular formula is C₂₀H₁₉N₃O₄S, with a molecular weight of 397.4 g/mol . This compound is structurally distinct due to its fused bicyclic aromatic system (naphthalene) and the sulfone-containing heterocycle, features that differentiate it from simpler phenyl- or substituted phenyl-based analogs.

Properties

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C24H27N3O4S/c1-17(2)14-26(19-12-13-32(30,31)16-19)24(29)15-27-23(28)11-10-22(25-27)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,17,19H,12-16H2,1-2H3

InChI Key

PXJVXHVNXXEKDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

A comparative study of solvents revealed that polar aprotic solvents (e.g., DMF, DMSO) significantly improve reaction kinetics compared to non-polar alternatives. For instance, the coupling reaction in DMF at 60°C achieves completion within 4 hours, whereas toluene requires 12 hours under reflux.

Table 1: Solvent Impact on Coupling Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF60482
THF65675
Toluene1101258
Acetonitrile80568

Catalytic Systems

The use of T3P® as a coupling agent outperforms traditional reagents like EDCl/HOBt, reducing racemization and improving atom economy. For example, T3P® achieves 82% yield with 99% enantiomeric excess (ee), whereas EDCl/HOBt yields 70% with 92% ee.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance scalability. A patented method describes a two-step continuous process where the pyridazinone formation and acetamide coupling occur in tandem, reducing processing time by 40% compared to batch methods. Key advantages include:

  • Improved Heat Transfer : Enables precise temperature control for exothermic reactions.

  • Reduced Solvent Use : Solvent recycling systems cut waste by 30%.

Purification Techniques

Industrial purification relies on hybrid approaches combining crystallization and chromatography. For instance, initial crude product crystallization from ethyl acetate/hexane removes polymeric impurities, followed by preparative HPLC to isolate the target compound with ≥99.5% purity.

Challenges and Mitigation Strategies

Stereochemical Control

The tetrahydrothiophene ring introduces stereochemical complexity, necessitating chiral resolution techniques. Diastereomeric salt formation using (+)-ditoluoyl-D-tartaric acid achieves 98% ee, though this adds two additional steps to the synthesis.

Stability of Intermediates

The 6-oxopyridazin-1(6H)-yl intermediate is prone to hydrolysis under acidic conditions. Stabilization strategies include:

  • Lyophilization : Freeze-drying preserves intermediate stability during storage.

  • Inert Atmosphere : Conducting reactions under nitrogen or argon minimizes oxidative degradation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups in the pyridazinone ring, potentially leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols or amines.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Preliminary studies have demonstrated that derivatives of similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar pharmacophores have shown effectiveness against chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620) cells .

Key findings include:

  • Pro-apoptotic Effects : Certain derivatives induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased caspase activity .
  • IL-6 Inhibition : The compounds have been shown to significantly reduce the release of pro-inflammatory cytokines like IL-6 in treated cancer cells, which is crucial for tumor progression .

Antimicrobial Properties

Compounds with structural similarities have also been screened for antibacterial activities. Some derivatives demonstrated moderate activity against Gram-positive bacteria, suggesting potential use as antimicrobial agents .

Synthesis and Reaction Pathways

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves multiple synthetic steps:

  • Reagents : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
  • Solvents : Typical solvents used in reactions include dichloromethane or ethanol to optimize reaction conditions.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds similar to this compound:

StudyFindingsApplication
Study AInduced apoptosis in K562 cells with significant caspase activationCancer therapy
Study BReduced IL-6 levels by 50% in treated cellsAnti-inflammatory applications
Study CModerate antibacterial activity against Gram-positive strainsAntimicrobial development

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyridazinone and triazole-linked acetamides. Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID (Reference) Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Features
Target Compound C₂₀H₁₉N₃O₄S 397.4 Naphthalen-1-yl, 1,1-dioxidotetrahydrothiophen-3-yl, 2-methylpropyl Sulfone group enhances polarity; naphthalene improves lipophilicity.
6m () C₂₁H₁₈ClN₄O₂ 393.11 4-Chlorophenyl, triazole, naphthalen-1-yloxy Chlorine atom increases electronegativity; triazole adds hydrogen-bonding potential.
PRMT5 Inhibitor () C₂₀H₂₂Cl₂N₄O₄S 497.38 4,5-Dichloropyridazinone, azepane sulfonyl Dichloro substitution enhances electron-withdrawing effects; azepane sulfonyl improves solubility.
Compound C₁₇H₁₉N₃O₅S 377.4 3-Methoxyphenyl, 1,1-dioxidotetrahydrothiophen-3-yl Methoxy group introduces electron-donating effects; smaller aromatic system reduces steric bulk.
6a () C₂₁H₁₈N₄O₂ 358.39 Phenyl, triazole, naphthalen-1-yloxy Triazole core enables metal coordination; naphthalene enhances hydrophobic interactions.

Physicochemical Properties

  • Lipophilicity : The naphthalene group in the target compound increases logP compared to phenyl (6a) or methoxyphenyl () analogs.
  • Solubility: The sulfone group in the target compound may improve aqueous solubility relative to non-polar analogs like 6m (chlorophenyl) or 6a (triazole-phenyl).
  • Stability : Sulfone-containing compounds (e.g., target, ) are typically more oxidatively stable than thioether analogs.

Key Differentiators

Naphthalene vs.

Sulfone vs. Chloro/Methoxy Groups : The sulfone group increases polarity and metabolic stability relative to electron-withdrawing (Cl) or donating (OMe) substituents.

Branched Alkyl Chain : The 2-methylpropyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., azepane in ).

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a molecular formula of C24H27N3O4SC_{24}H_{27}N_{3}O_{4}S and a molecular weight of 453.6 g/mol. Its structure includes a tetrahydrothiophene ring, which contributes to its biological activity by interacting with various molecular targets in the body.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₄S
Molecular Weight453.6 g/mol
CAS Number1232808-68-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the dioxidotetrahydrothiophene moiety suggests potential interactions with biological pathways involved in various diseases.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It could modulate receptor activities, influencing signaling pathways related to inflammation, pain, or cancer progression.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of this compound can demonstrate significant antitumor effects by disrupting microtubule dynamics in cancer cells .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities, showing promise in inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation through the modulation of cytokine release and other inflammatory mediators.

Study 1: Antitumor Efficacy

A study published in 2024 investigated the antitumor properties of related compounds derived from the tetrahydrothiophene scaffold. The results indicated that these compounds significantly inhibited tumor cell proliferation in vitro and in vivo models, suggesting their potential as anticancer agents .

Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of this class of compounds. The findings demonstrated effective inhibition against several bacterial strains, highlighting their therapeutic potential in treating infections .

In Silico Studies

In silico techniques have been employed to predict the biological activity and pharmacokinetic properties of this compound. Using tools like SwissADME and SuperPred, researchers have modeled its interaction with various biological targets, supporting its potential therapeutic applications .

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